1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione

Photochromism Diarylethene Quantum Yield

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione (3,3'-Dimethylthienil) is the critical precursor for high-performance diarylethene photochromic switches. The 3-methyl substitution pattern is essential for achieving a photocyclization quantum yield of Φ=0.46, closed-ring thermal stability exceeding 1,800 years at 30°C, and fatigue resistance beyond 10⁴ cycles. Substituting with generic thiophene diketones compromises switching kinetics and device performance. For next-generation optical memory, OFETs, OPVs, and RESOLFT microscopy, this specific compound is non-negotiable. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C12H10O2S2
Molecular Weight 250.3 g/mol
CAS No. 147951-24-4
Cat. No. B115714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione
CAS147951-24-4
Molecular FormulaC12H10O2S2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=O)C(=O)C2=C(C=CS2)C
InChIInChI=1S/C12H10O2S2/c1-7-3-5-15-11(7)9(13)10(14)12-8(2)4-6-16-12/h3-6H,1-2H3
InChIKeyGCAXOUZIAQDEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione (CAS 147951-24-4): A Key Diaryl-Diketone Precursor for Advanced Photochromic Materials and Organic Electronics


1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione (CAS 147951-24-4), also known as 3,3'-Dimethylthienil, is an organic compound with the molecular formula C12H10O2S2 and a molecular weight of 250.34 g/mol . It belongs to the class of thiophene-based diketones and serves as a crucial building block or intermediate in the synthesis of conjugated polymers, organic semiconductors, and, most notably, photochromic diarylethene molecular switches . Its structure, featuring two 3-methylthiophen-2-yl groups linked by a central ethane-1,2-dione moiety, enables subsequent chemical transformations essential for developing advanced functional materials.

Why Generic Thiophene Diketones Cannot Substitute for 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione in Specialized Material Synthesis


Generic substitution with other thiophene-based diketones is not feasible for applications requiring precise control over photophysical and electronic properties. The specific 3-methyl substitution pattern on the thiophene rings of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione dictates the steric and electronic environment of the final diarylethene or conjugated polymer . This substitution directly influences critical performance parameters such as photocyclization quantum yield, thermal stability of isomers, and absorption/emission wavelengths, which vary significantly with even minor structural changes (e.g., moving the methyl group to the 2- or 5-position) [1]. Using a different diketone precursor, such as the unsubstituted thenil or a differently methylated analog, would result in a material with fundamentally altered, and likely suboptimal, switching kinetics and optical characteristics, thereby compromising the functionality of the intended device.

Quantitative Evidence for the Differentiating Role of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione in Photochromic Material Performance


Impact of 3-Methyl Substitution on Photochromic Diarylethene Quantum Yield

The 3-methyl substitution pattern, derived from the 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione precursor, is critical for achieving high photocyclization quantum yields in diarylethene photoswitches. Studies on related dithienylethenes show that the presence and position of methyl groups are a primary determinant of photochromic performance. Specifically, 1,2-bis(3-methyl-2-thienyl)perfluorocyclopentene demonstrates a photocyclization quantum yield of 0.46 in hexane [1]. This value is significantly higher than for unsubstituted analogs or those with methyl groups in different positions, which can exhibit yields reduced by over 50% [1]. This high yield translates to more efficient and complete photoswitching, crucial for applications in optical memory and super-resolution microscopy.

Photochromism Diarylethene Quantum Yield Structure-Property Relationship

Precise Modulation of Thermal Stability in Photochromic Switches via Precursor-Derived Methyl Substitution

The thermal stability of the colored, closed-ring isomer of a diarylethene is a critical parameter for non-volatile memory applications. The 3-methyl group, originating from the diketone precursor, provides steric hindrance that stabilizes the closed form against thermal back-reaction. For instance, the closed-ring isomer of 1,2-bis(3-methyl-2-thienyl)perfluorocyclopentene exhibits a half-life (t1/2) of 1800 years at 30°C [1]. In stark contrast, diarylethenes without this specific substitution pattern, such as those derived from 2-methylthiophene, can have half-lives on the order of hours to days at the same temperature [2]. This billion-fold difference in stability is a direct consequence of the precursor's structure.

Thermal Stability Diarylethene Half-Life Molecular Switch

Influence of Precursor Structure on Fatigue Resistance of Photochromic Materials

The structural integrity of the 3-methylthiophene unit, provided by the diketone building block, contributes to the renowned fatigue resistance of diarylethene switches. The presence of the methyl group at the reactive 3-position prevents irreversible side reactions during photocyclization/cycloreversion. This translates to a high number of switching cycles before significant degradation occurs. For example, 1,2-bis(3-methyl-2-thienyl)perfluorocyclopentene can undergo over 10^4 write/erase cycles without measurable loss in absorption [1]. Analogous systems lacking this specific substitution pattern are prone to byproduct formation, leading to a notable decrease in absorbance contrast after fewer than 1000 cycles [2].

Fatigue Resistance Photocyclization Photostability Diarylethene

Key Research and Industrial Application Scenarios for 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione Based Materials


Synthesis of High-Performance Photochromic Diarylethenes for Optical Data Storage

This compound is the ideal precursor for synthesizing diarylethene photoswitches, most notably 1,2-bis(3-methyl-2-thienyl)perfluorocyclopentene. As established, this specific diarylethene exhibits a uniquely high photocyclization quantum yield (Φ=0.46), exceptional thermal stability of the closed-ring isomer (t1/2 = 1800 years at 30°C), and outstanding fatigue resistance (>10^4 cycles) [1]. These properties are a direct result of the 3-methyl substitution pattern derived from this diketone. This makes it the material of choice for developing next-generation optical memory media, where data must be stored reliably for decades and read/written millions of times without error. Using alternative precursors would yield switches with inferior performance, unsuitable for demanding data storage applications.

Development of Advanced Organic Semiconductors for Flexible Electronics

The diketone functionality of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione is a valuable synthetic handle for constructing extended π-conjugated systems via condensation reactions [1]. It serves as a key intermediate in the preparation of thiophene-based conjugated polymers and small molecules for use in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) . The precise 3-methyl substitution ensures a specific molecular geometry and electronic structure in the final polymer backbone, directly influencing charge carrier mobility and bandgap. A generic, unsubstituted or differently-substituted diketone would alter the polymer's packing and orbital energy levels, leading to reduced device efficiency and performance. Procurement of this specific compound is therefore necessary for reproducibility and optimization in organic electronics research.

Fabrication of Photoresponsive Materials for Super-Resolution Microscopy and Photopharmacology

The high fatigue resistance and robust photoswitching derived from this diketone-based building block are critical for advanced microscopy techniques like RESOLFT (Reversible Saturable Optical Fluorescence Transitions) and for developing photopharmacological agents [1]. In these applications, the photoswitch must endure thousands of activation/deactivation cycles without photobleaching or loss of contrast. The >10^4 cycle fatigue resistance and high photocyclization quantum yield of materials synthesized from this precursor ensure reliable, long-term performance and high spatiotemporal resolution. The use of structurally different diketones would introduce switch failure due to lower fatigue resistance, compromising experimental data quality or therapeutic efficacy.

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